molecular formula C20H20N8O4S B1679679 PF-04217903 mesylate CAS No. 956906-93-7

PF-04217903 mesylate

Katalognummer B1679679
CAS-Nummer: 956906-93-7
Molekulargewicht: 468.5 g/mol
InChI-Schlüssel: HBEMHKVWZJTVOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PF-04217903 mesylate is a potent ATP-competitive c-Met kinase inhibitor with a Ki of 4.8 nM for human c-Met . It shows more than 1,000-fold selectivity relative to 208 kinases . The molecular formula is C20H20N8O4S .


Molecular Structure Analysis

The molecular structure of PF-04217903 mesylate is complex, with a molecular weight of 468.5 g/mol . The IUPAC name is methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol .


Physical And Chemical Properties Analysis

The molecular formula of PF-04217903 mesylate is C20H20N8O4S, and it has a molecular weight of 468.5 g/mol . Unfortunately, detailed physical and chemical properties weren’t found .

Wissenschaftliche Forschungsanwendungen

Application in Cancer Research

  • Scientific Field: Oncology
  • Summary of the Application: PF-04217903 mesylate is a novel selective c-Met kinase inhibitor with potent antitumor and anti-angiogenic properties . It has been used in research to study its effects on tumor growth, invasion, and metastasis .
  • Methods of Application: PF-04217903 mesylate is an orally available, ATP-competitive small molecule inhibitor of the c-Met kinase . It has been tested in vitro on a panel of human tumor cell lines, where it potently inhibited cellular c-Met phosphorylation and c-Met-dependent cell proliferation, survival, migration, or invasion .
  • Results or Outcomes: PF-04217903 mesylate demonstrated marked antitumor activity in two tumor models that expressed activated c-Met at well-tolerated dose levels . The antitumor efficacy of PF-04217903 was dose-dependent and demonstrated a strong correlation to pharmacodynamic inhibition of c-Met phosphorylation in vivo .

Application in Anti-Angiogenic Research

  • Scientific Field: Angiogenesis
  • Summary of the Application: PF-04217903 mesylate has been used in research to study its anti-angiogenic properties .
  • Methods of Application: In vitro, PF-04217903 mesylate was used to inhibit HGF-stimulated c-Met autophosphorylation . This correlated with inhibition of HGF-mediated HUVEC cell survival, induction of apoptosis, as well as HUVEC matrigel invasion .
  • Results or Outcomes: PF-04217903 mesylate significantly reduced tumor microvessel density (CD-31) as well as plasma VEGFA and IL-8 levels . These results indicate that its antitumor activity is likely mediated by inhibition of c-Met-dependent function in both tumor cells and tumor endothelial cells .

Safety And Hazards

PF-04217903 mesylate is toxic and contains a pharmaceutically active ingredient . It’s a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name

methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O.CH4O3S/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;1-5(2,3)4/h1-5,8-10,12,28H,6-7,11H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEMHKVWZJTVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647715
Record name Methanesulfonic acid--2-(4-{1-[(quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF-04217903 mesylate

CAS RN

956906-93-7
Record name PF-04217903 mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956906937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--2-(4-{1-[(quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-04217903 MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149X53W31J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-04217903 mesylate
Reactant of Route 2
Reactant of Route 2
PF-04217903 mesylate
Reactant of Route 3
PF-04217903 mesylate
Reactant of Route 4
PF-04217903 mesylate
Reactant of Route 5
Reactant of Route 5
PF-04217903 mesylate
Reactant of Route 6
PF-04217903 mesylate

Citations

For This Compound
2
Citations
JC Greenwell, E Torres-Gonzalez… - The American Journal of …, 2023 - Elsevier
… for the observed effects of FCM on lung cancer cells, we tested the effects of a commercially available hepatocyte growth factor receptor (cMet) antagonist, PF 04217903 mesylate. The …
Number of citations: 1 www.sciencedirect.com
JL Mertz, SR Sripathi, X Yang, L Chen, N Esumi… - Cell Reports, 2021 - cell.com
Epithelial-mesenchymal transition (EMT) of the retinal pigment epithelium (RPE) is associated with several blinding retinal diseases. Using proteomics and phosphoproteomics studies …
Number of citations: 3 www.cell.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.